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Introduction: BMS-986224 is a potent, selective, and orally bioavailable small-molecule agonist
of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It was developed as a
potential therapeutic agent for heart failure.[1] The endogenous ligand for APJ is apelin, a
peptide with beneficial cardiovascular effects, including increased cardiac contractility and
vasodilation.[3][4] However, the therapeutic utility of native apelin is limited by its short half-life.
[3][5] BMS-986224 was designed to mimic the pharmacological actions of apelin with an
improved pharmacokinetic profile suitable for chronic oral administration.[3][6] This document
provides a comprehensive technical overview of BMS-986224, including its mechanism of
action, preclinical data, experimental protocols, and associated signaling pathways. Although
investigated in Phase 1 clinical trials, its development was discontinued.[7][8]

Mechanism of Action and In Vitro Pharmacology

BMS-986224 acts as a high-affinity agonist at the APJ receptor, demonstrating a binding and
signaling profile remarkably similar to the most active endogenous apelin fragment, (Pyrl)
apelin-13.[3][5] Preclinical studies have shown that BMS-986224 is highly selective for the APJ
receptor with no significant off-target activity at other cardiovascular GPCRs.[3]
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BMS-986224 exhibits potent binding to the APJ receptor across multiple species. Radioligand
binding assays have demonstrated its high affinity, comparable to that of the endogenous
ligand.[3][6]

Table 1: Comparative Binding Affinity (Ki) of BMS-986224 and (Pyrl) apelin-13 for the APJ
Receptor

(Pyrl) apelin-13 Ki

Species BMS-986224 Ki (nmol/L) (nmoliL)

Human 0.074[9] 0.169[9]

Rat 0.049[9] 0.064[9]

Monkey Data not available Data not available
Dog Data not available Data not available

Source: Gargalovic P, et al.
Circ Heart Fail. 2021.[3]

Functional Activity

BMS-986224 effectively mimics the intracellular signaling cascades initiated by (Pyrl) apelin-
13 upon APJ receptor activation. This includes G protein-dependent pathways and (-arrestin
recruitment.[3][6] Studies in HEK293 cells and human induced pluripotent stem cell-derived
cardiomyocytes have confirmed that BMS-986224 does not exhibit significant signaling bias
compared to (Pyrl) apelin-13.[3][5]

Table 2: In Vitro Functional Potency (EC50) of BMS-986224 at the Human APJ Receptor
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BMS-986224 EC50

(Pyrl) apelin-13

Assay Cell Line
(nmoliL) EC50 (nmol/L)
CAMP Inhibition 0.02[6] 0.05[6] HEK293 ZF
B-Arrestin Recruitment  See Figure 2 See Figure 2 CHO-K1
ERK Phosphorylation See Figure 2 See Figure 2 HEK293 ZF
Receptor ] ]
See Figure 2 See Figure 2 HEK293 ZF

Internalization

Source: Gargalovic P,
et al. Circ Heart Fail.
2021.[3][6]

Signaling Pathways

Activation of the APJ receptor by BMS-986224 triggers multiple downstream signaling
pathways that are crucial for its cardiovascular effects. These pathways are primarily mediated
through the coupling of the receptor to inhibitory G proteins (Gai).[10][11]
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APJ Receptor Signaling Pathway for BMS-986224

In Vivo Preclinical Studies

The efficacy of BMS-986224 has been evaluated in rodent models, where it demonstrated
beneficial cardiovascular effects consistent with APJ receptor agonism.

Acute Hemodynamic Effects in Anesthetized Rats

In anesthetized, instrumented rats, short-term infusion of BMS-986224 resulted in a dose-
dependent increase in cardiac output and stroke volume, with minimal impact on heart rate and
mean arterial pressure.[3][5] These effects were comparable to those observed with (Pyrl)
apelin-13 and distinct from the B-adrenergic agonist dobutamine, which typically increases
heart rate.[3]

Table 3: Acute Hemodynamic Effects of BMS-986224 Infusion in Anesthetized Rats

Change with BMS- Change with (Pyrl) Change with
986224 apelin-13 Dobutamine

Parameter

] Increased (similar to
Cardiac Output Increased (10-15%)[3] Increased
BMS-986224)[3]

Stroke Volume Increased[5] Increased Increased
No significant No significant

Heart Rate Increased
changel[3] change[3]

Mean Arterial o o ]
Minimal change[3] Minimal change Variable
Pressure

Source: Gargalovic P,
et al. Circ Heart Fail.
2021.[3][5]

Chronic Efficacy in a Rat Model of Heart Failure
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In the renal hypertensive rat (RHR) model, which mimics certain aspects of heart failure with
cardiac hypertrophy and reduced cardiac output, chronic oral administration of BMS-986224
led to sustained improvements in cardiac function.[3]

Table 4: Effects of Chronic Oral BMS-986224 Administration in the RHR Model

Parameter Effect of BMS-986224

Stroke Volume Increased to levels of healthy animals[3]
Cardiac Output Increased to levels of healthy animals[3]
Cardiac Hypertrophy No prevention[3]

Cardiac Fibrosis No prevention[3]

Source: Gargalovic P, et al. Circ Heart Fail.
2021.[3]

Notably, the effects of BMS-986224 on cardiac function were independent of blood pressure
reduction and did not prevent adverse cardiac remodeling (hypertrophy and fibrosis),
distinguishing its mechanism from that of renin-angiotensin system inhibitors like enalapril.[3][6]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical
characterization of BMS-986224.

Radioligand Binding Assays

» Objective: To determine the binding affinity (Ki) of BMS-986224 for the APJ receptor.
e Method:

o Cell membranes were prepared from HEK293 cells stably expressing human, monkey,
dog, or rat APJ receptors.

o Membranes were incubated with a fixed concentration of [3H]apelin-13 and increasing
concentrations of unlabeled BMS-986224 or (Pyrl) apelin-13.
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[e]

The reaction was incubated to allow for competitive binding.

(¢]

Bound and free radioligand were separated by filtration.

[¢]

Radioactivity of the filters was measured by liquid scintillation counting.

[¢]

Ki values were calculated using the Cheng-Prusoff equation.[3]

Prepare membranes from
HEK?293 cells expressing APJ

i

Incubate membranes with
[3H]apelin-13 and competitor
(BMS-986224 or unlabeled apelin-13)

Separate bound and free
radioligand via filtration

Quantify bound radioactivity
using scintillation counting

Calculate Ki values using
Cheng-Prusoff equation

Click to download full resolution via product page

Radioligand Binding Assay Workflow

cAMP Inhibition Assay

o Objective: To measure the functional potency (EC50) of BMS-986224 in inhibiting adenylyl
cyclase activity.

o Method:
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o HEK293 cells expressing the APJ receptor were pre-treated with forskolin to stimulate
CAMP production.

o Cells were then treated with varying concentrations of BMS-986224 or (Pyrl) apelin-13.

o Intracellular cAMP levels were measured using a suitable detection kit (e.g., HTRF-
based).

o EC50 values were determined from the concentration-response curves.[3][12]

B-Arrestin Recruitment Assay

o Objective: To assess the ability of BMS-986224 to promote the recruitment of 3-arrestin to
the APJ receptor.

e Method:

o A cell-based assay, such as the PathHunter assay (DiscoveRx), was used. This typically
involves CHO-K1 cells co-expressing the APJ receptor fused to a [3-galactosidase
fragment and B-arrestin fused to the complementary enzyme fragment.

o Upon agonist stimulation, the interaction of 3-arrestin with the receptor brings the enzyme
fragments together, forming an active enzyme.

o The enzyme activity, which is proportional to 3-arrestin recruitment, was measured using a
chemiluminescent substrate.

o EC50 values were derived from the dose-response data.[3][13]

ERK Phosphorylation Assay

o Objective: To quantify the activation of the MAPK/ERK signaling pathway by BMS-986224.
e Method:

o HEK293 cells expressing the APJ receptor were serum-starved and then stimulated with
different concentrations of BMS-986224 or (Pyrl) apelin-13 for a defined period.
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o Cells were lysed, and the levels of phosphorylated ERK (pERK) and total ERK were
determined by an immunoassay (e.g., ELISA or Western blot).

o The ratio of pERK to total ERK was calculated to determine the extent of pathway
activation.

o EC50 values were obtained from the concentration-response curves.[3]

Clinical Development

BMS-986224 entered a Phase 1 clinical trial (NCT03281122) to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in healthy subjects and patients with chronic heart
failure with reduced ejection fraction.[14][15] This study was a randomized, double-blind,
placebo-controlled, single and multiple ascending dose trial.[14] However, the trial was
terminated, and the clinical development of BMS-986224 was discontinued.[7]

Conclusion

BMS-986224 is a well-characterized, potent, and selective small-molecule agonist of the APJ
receptor. Preclinical studies have demonstrated its ability to replicate the beneficial
cardiovascular effects of the endogenous apelin peptide with the advantage of oral
bioavailability.[3][6] It enhances cardiac function by increasing cardiac output and stroke
volume without significantly affecting heart rate.[3][5] The comprehensive in vitro and in vivo
data available for BMS-986224 provide a valuable foundation for understanding the therapeutic
potential and mechanism of action of APJ receptor agonists in the context of cardiovascular
disease, particularly heart failure. Despite the discontinuation of its clinical development, the
information gathered on BMS-986224 remains a significant resource for researchers in the
field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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